molecular formula C12H14BrClO2 B14045053 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one

1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one

Cat. No.: B14045053
M. Wt: 305.59 g/mol
InChI Key: OQBLPSSICWBWLI-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple stepsSpecific reaction conditions, such as the use of bromine in carbon tetrachloride or other solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure consistency and efficiency. The use of automated reactors and precise temperature control can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ethoxy and chloropropanone groups can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Chloromethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
  • 1-(5-(Bromomethyl)-2-methoxyphenyl)-2-chloropropan-1-one
  • 1-(5-(Bromomethyl)-2-ethoxyphenyl)-2-bromopropan-1-one

Highlighting Uniqueness

The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO2/c1-3-16-11-5-4-9(7-13)6-10(11)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3

InChI Key

OQBLPSSICWBWLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)C(=O)C(C)Cl

Origin of Product

United States

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